molecular formula C6H13NO2 B2747617 N-[(2S)-1-Hydroxybutan-2-yl]acetamide CAS No. 114180-03-9

N-[(2S)-1-Hydroxybutan-2-yl]acetamide

Cat. No. B2747617
CAS RN: 114180-03-9
M. Wt: 131.175
InChI Key: YITXTRUIAQZVFJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(2S)-1-Hydroxybutan-2-yl]acetamide” is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 .


Molecular Structure Analysis

The molecular structure of “N-[(2S)-1-Hydroxybutan-2-yl]acetamide” consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . Unfortunately, the specific Lewis structure or 3D model is not available in the search results.


Physical And Chemical Properties Analysis

“N-[(2S)-1-Hydroxybutan-2-yl]acetamide” has a molecular weight of 131.17 . The specific physical and chemical properties such as boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Metabolic Pathways and Genetic Variability

Research has delved into the metabolic pathways of acetaminophen, highlighting the complexity of its metabolism which includes glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. Notably, the variability in these metabolic processes can be attributed to genetic differences among individuals, suggesting a link to varied susceptibility to toxicity and efficacy in pain relief. This variability underscores the importance of understanding pharmacogenetic profiles in the context of acetaminophen use (Li-zi Zhao & G. Pickering, 2011).

Therapeutic Mechanisms Beyond Analgesia

The exploration of ketamine, a compound with a similar metabolic profile including N-[(2S)-1-Hydroxybutan-2-yl]acetamide, has provided insights into therapeutic mechanisms beyond analgesia. Studies have identified the action of ketamine and its metabolites on various receptors, including NMDA, which may contribute to its analgesic, anti-inflammatory, and antidepressant effects. This research could inform the development of new therapeutics that mimic the desirable effects of acetaminophen and ketamine while minimizing side effects (P. Zanos et al., 2018).

Biobutanol Production

Another significant area of research is the utilization of acetone–butanol–ethanol (ABE) fermentation processes, where compounds like N-[(2S)-1-Hydroxybutan-2-yl]acetamide play a role in the production of biobutanol, a promising biofuel. This line of research addresses the biochemistry, microbial cultures, alternative substrates, and solvent recovery techniques, presenting biobutanol as a viable alternative fuel with considerable economic potential (A. Ranjan & V. S. Moholkar, 2012).

Environmental Impact and Removal Strategies

The environmental presence and impact of acetaminophen, as a micropollutant, have been studied, highlighting its detection in natural water environments and the challenges in monitoring and treating water contaminated with such compounds. Research in this field aims to understand the occurrences, toxicities, and effective removal strategies of acetaminophen and its metabolites, contributing to the development of more efficient water treatment technologies (Hoang Nhat Phong Vo et al., 2019).

properties

IUPAC Name

N-[(2S)-1-hydroxybutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-6(4-8)7-5(2)9/h6,8H,3-4H2,1-2H3,(H,7,9)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITXTRUIAQZVFJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2S)-1-Hydroxybutan-2-yl]acetamide

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